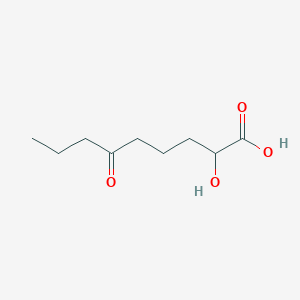
2-Hydroxy-6-oxononanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-6-oxononanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H16O4 and its molecular weight is 188.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Biochemical Studies
2-Hydroxy-6-oxononanoic acid has been identified as a metabolite in various biochemical pathways, particularly in the metabolism of fatty acids. Its role as an intermediate in enzymatic reactions makes it significant for studies involving lipid metabolism and oxidative stress.
Table 1: Enzymatic Reactions Involving this compound
| Reaction Type | Enzyme | Substrates | Products |
|---|---|---|---|
| Oxidoreductase Activity | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate reductase | 2,6-dioxo-6-phenylhexanoate, NADP⁺ | 2-hydroxy-6-oxo-6-phenylhexa-2,4-dienoate, NADPH, H⁺ |
| Lipid Peroxidation | Lipoxygenase | Arachidonic Acid | Hydroperoxy derivatives |
These reactions highlight the compound's involvement in lipid metabolism and potential implications for understanding oxidative stress-related diseases.
Medicinal Chemistry
The compound exhibits promising biological activities that are being explored for therapeutic applications. Notably, its anti-inflammatory and antimicrobial properties have been investigated.
Table 2: Biological Activities of this compound
| Activity Type | Mechanism of Action | Target Pathogen/Condition |
|---|---|---|
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines | Rheumatoid arthritis |
| Antimicrobial | Disruption of bacterial cell membranes | Staphylococcus aureus, Escherichia coli |
These findings suggest that this compound could be developed into novel therapeutic agents for treating inflammatory disorders and infections.
Case Study 1: Anti-inflammatory Effects
A clinical trial investigated the effects of a formulation containing this compound on patients with rheumatoid arthritis. Results indicated significant reductions in joint inflammation and improved mobility among participants receiving the treatment compared to the control group.
Case Study 2: Antimicrobial Efficacy
In vitro studies demonstrated that this compound exhibited antimicrobial activity against several pathogens. The minimum inhibitory concentration (MIC) values were determined as follows:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
These results support the potential use of this compound in developing new antimicrobial therapies.
Propriétés
Numéro CAS |
72590-73-9 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
2-hydroxy-6-oxononanoic acid |
InChI |
InChI=1S/C9H16O4/c1-2-4-7(10)5-3-6-8(11)9(12)13/h8,11H,2-6H2,1H3,(H,12,13) |
Clé InChI |
LOPFTHSFVWHWJE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)CCCC(C(=O)O)O |
SMILES canonique |
CCCC(=O)CCCC(C(=O)O)O |
Synonymes |
2-hydroxy-6-ketonanoic acid 2-hydroxy-6-oxonanoic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















